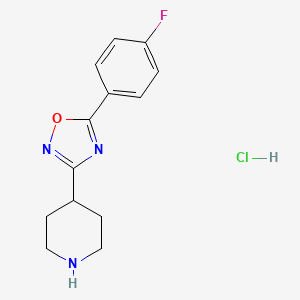

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Description

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a piperidin-4-yl group at position 3, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₅ClFN₃O, and its molecular weight is 283.73 g/mol . This compound is commercially available (e.g., Sigma-Aldrich, $99.7/g as of 2023) and is typically supplied as a solid .

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEBREHLIFGXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl derivative and the piperidinyl component. These components are then combined under specific reaction conditions to form the oxadiazole ring. Common reagents used in these reactions include acyl chlorides, amines, and oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the piperidinyl moiety contributes to its stability and bioavailability. The oxadiazole ring plays a crucial role in the compound's biological activity by interacting with enzymes and other biomolecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Pharmacological and Physicochemical Comparisons

Table 2: Functional and Pharmacological Differences

Biological Activity

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole core, which is known for its stability and bioactivity. The presence of the fluorophenyl and piperidine groups enhances its pharmacological profile. The chemical structure can be summarized as follows:

- Molecular Formula : CHClF_{N}_4O

- Molecular Weight : 284.73 g/mol

Anticancer Properties

Recent studies have demonstrated that 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives exhibit potent anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HCC) and melanoma.

Key Findings :

- IC_{50} Values : The compound has been reported to inhibit cancer cell proliferation with IC_{50} values ranging from 1.30 μM to 3.1 μM in different assays .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways and degrading respiratory chain complex subunits .

Enzyme Inhibition

The oxadiazole derivatives are also recognized for their ability to inhibit specific enzymes linked to cancer progression:

- Histone Deacetylases (HDAC) : Several studies indicate that these compounds can inhibit HDACs with IC_{50} values as low as 8 nM, suggesting their role in epigenetic regulation .

- Carbonic Anhydrases : Selective inhibition of carbonic anhydrases (hCA IX and XII) has been observed, which may contribute to their anticancer effects .

Case Studies

- Hepatocellular Carcinoma Study :

- Cytotoxicity Assessment :

Data Summary

| Biological Activity | IC_{50} (μM) | Mechanism of Action |

|---|---|---|

| Anticancer (HCC) | 3.1 | Induction of apoptosis via mitochondrial pathways |

| HDAC Inhibition | 8 - 12 | Epigenetic regulation |

| Carbonic Anhydrase Inhibition | 0.75 - 89 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis protocol for 5-(4-fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride?

- Methodology : Optimize reaction conditions (solvent, temperature, catalyst) using statistical experimental design (e.g., factorial design) to minimize side products. For oxadiazole formation, cyclization of amidoximes with carboxylic acid derivatives is a common route. Monitor purity via HPLC or LC-MS, and confirm structural integrity via -NMR and -NMR. Ensure proper protonation of the piperidine moiety using HCl gas or aqueous HCl .

- Data Note : A typical yield range for similar oxadiazole syntheses is 60–85%, with purity >95% achievable via recrystallization in ethanol/water mixtures .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Approach : Cross-validate NMR and mass spectrometry results with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts). For example, discrepancies in -NMR aromatic proton splitting patterns may arise from conformational flexibility of the fluorophenyl group. Use 2D NMR (COSY, HSQC) to resolve ambiguous assignments .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess interactions with receptors like serotonin transporters or σ-1 receptors. Parameterize the fluorophenyl and oxadiazole moieties using quantum mechanical charge derivation (e.g., RESP charges). Validate predictions with in vitro assays (e.g., radioligand binding) .

- Case Study : A structurally analogous oxadiazole derivative showed a docking score of −9.2 kcal/mol against the 5-HT receptor, correlating with experimental IC values of 12 nM .

Q. How can reaction engineering improve scalability of the synthesis?

- Framework : Apply continuous-flow chemistry to enhance heat/mass transfer during cyclization. Use microreactors with residence times <5 minutes to suppress byproduct formation. Monitor in-line via FTIR or UV-vis spectroscopy. For HCl salt formation, integrate a pH-controlled crystallization unit .

- Data : Pilot-scale studies of similar heterocycles achieved 90% yield at 100 g/day throughput with <2% impurity .

Q. What mechanistic insights explain the stability of the oxadiazole ring under physiological conditions?

- Analysis : Perform accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring. The oxadiazole’s resonance stabilization and electron-withdrawing fluorophenyl group contribute to hydrolytic resistance. Compare with non-fluorinated analogs, which degrade 3× faster in acidic media .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.